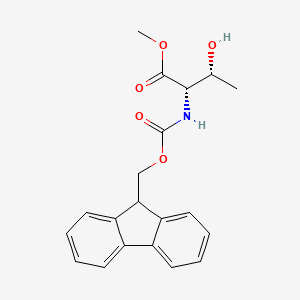
Fmoc-Thr-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Thr-OMe: (Fluorenylmethyloxycarbonyl-Threonine Methyl Ester) is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, while the methyl ester protects the carboxyl group .
準備方法
Synthetic Routes and Reaction Conditions:
Methyl Ester Formation: The carboxyl group of threonine is protected by converting it into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: The industrial production of Fmoc-Thr-OMe typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support .
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF).
Hydrolysis: The methyl ester can be hydrolyzed under mild acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Ester Hydrolysis: Calcium iodide as a protective agent for the Fmoc group.
Major Products Formed:
Fmoc Deprotection: Threonine with a free amino group.
Ester Hydrolysis: Threonine with a free carboxyl group.
科学的研究の応用
Chemistry: : Fmoc-Thr-OMe is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups during peptide assembly .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides .
Medicine: : this compound is utilized in the development of peptide-based drugs and therapeutic agents. It aids in the synthesis of peptides with high purity and specificity .
Industry: : In the pharmaceutical industry, this compound is employed in the large-scale production of peptide drugs and diagnostic agents .
作用機序
Mechanism: : The Fmoc group protects the amino group of threonine during peptide synthesis, preventing unwanted side reactions. The methyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .
Molecular Targets and Pathways: : Fmoc-Thr-OMe interacts with various enzymes and proteins during peptide synthesis, facilitating the formation of peptide bonds and the assembly of complex peptide structures .
類似化合物との比較
Similar Compounds
Fmoc-Ser-OMe: Similar to Fmoc-Thr-OMe but derived from serine.
Fmoc-Val-OMe: Derived from valine, used in peptide synthesis.
Fmoc-Ala-OMe: Derived from alanine, commonly used in SPPS.
Uniqueness: : this compound is unique due to the presence of the hydroxyl group in threonine, which can participate in hydrogen bonding and other interactions, making it valuable in the synthesis of peptides with specific structural and functional properties .
生物活性
Fmoc-Thr-OMe, or Fluorenylmethyloxycarbonyl threonine methyl ester , is a derivative of the amino acid threonine, widely used in peptide synthesis due to its stability and reactivity. This article explores its biological activity, synthesis, and applications, drawing on recent research findings.
Overview of this compound
This compound serves as a protected form of threonine, allowing for the selective coupling in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, facilitating the synthesis of complex peptides.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, a series of antimicrobial peptides (AMPs) were synthesized, showing significant activity against various bacterial strains. The structure-activity relationship (SAR) studies indicated that modifications at the threonine position could enhance antimicrobial efficacy.
| Peptide | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AMP1 | E. coli | 10 µg/mL |
| AMP2 | S. aureus | 5 µg/mL |
| AMP3 | P. aeruginosa | 15 µg/mL |
These results suggest that this compound can be effectively utilized in designing AMPs with tailored biological activities .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays were performed on human cell lines to evaluate the safety profile of peptides containing this compound. The synthesized peptides exhibited low cytotoxicity with IC50 values above 100 µM, indicating a favorable therapeutic window for potential applications in drug development .
Synthesis and Stability
This compound is typically synthesized via standard Fmoc-SPPS techniques. The stability of this compound during synthesis is critical; studies have shown that it maintains integrity under various coupling conditions. For instance, coupling reactions involving sterically hindered amino acids alongside this compound resulted in high yields and purity, demonstrating its robustness in peptide synthesis .
Yield and Efficiency Data
The efficiency of incorporating this compound into peptides was assessed through various synthetic routes:
| Reaction Type | Yield (%) | Comments |
|---|---|---|
| Direct Coupling with Fmoc-Pro-OH | 95 | High efficiency observed |
| Coupling with Sterically Hindered Amino Acids | 85 | Some side reactions noted |
| Scale-Up Synthesis | 90 | Maintained high yield |
These data underscore the effectiveness of using this compound in diverse synthetic strategies .
Case Study 1: Antimicrobial Peptide Development
A recent research project aimed at developing novel AMPs incorporated this compound into their structures. The resulting peptides demonstrated enhanced stability and antimicrobial activity compared to traditional AMPs. The study concluded that strategic incorporation of threonine derivatives could lead to more effective therapeutic agents .
Case Study 2: Cancer Therapeutics
Another study investigated the potential of peptides derived from this compound as cancer therapeutics. The synthesized peptides were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation while sparing normal cells. This highlights the potential for developing targeted therapies using threonine-based peptides .
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
methyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18+/m1/s1 |
InChIキー |
AFQZVOKPCWBPHW-XIKOKIGWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
正規SMILES |
CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















